7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a member of the oxazepane family, characterized by a seven-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound is notable due to its potential applications in medicinal chemistry, particularly as a candidate for developing drugs targeting monoamine reuptake inhibition, which is relevant in treating various psychiatric disorders.
The compound has been referenced in several scientific patents and articles, highlighting its synthesis and potential therapeutic applications. Notably, it is discussed in the context of 1,4-oxazepane derivatives with monoamine reuptake inhibitory activity, indicating its relevance in pharmacological research .
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane belongs to the class of heterocyclic compounds. Specifically, it is classified as a seven-membered ring compound with heteroatoms located at positions 1 and 4. This classification places it within the broader category of organic compounds utilized in medicinal chemistry.
The synthesis of 7-methyl-7-(trifluoromethyl)-1,4-oxazepane can be achieved through various methods, including:
In one synthesis route, starting materials such as 2-bromoacetophenone and specific amines are reacted under controlled conditions to yield the desired oxazepane structure. The reaction conditions may include temperature regulation and use of solvents like tetrahydrofuran or dimethylformamide to facilitate the cyclization process .
The molecular structure of 7-methyl-7-(trifluoromethyl)-1,4-oxazepane can be represented as follows:
This formula indicates that the compound contains eight carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom.
The compound's structure features a saturated seven-membered ring with a methyl group and a trifluoromethyl group attached to the nitrogen atom. The presence of these substituents contributes to its chemical properties and biological activity.
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane can participate in various chemical reactions due to its functional groups:
The stability of the oxazepane ring can be influenced by the presence of electron-withdrawing groups such as trifluoromethyl, which can affect reaction rates and mechanisms .
The mechanism by which 7-methyl-7-(trifluoromethyl)-1,4-oxazepane exhibits its biological effects primarily involves interaction with neurotransmitter transporters. Specifically:
Studies indicate that compounds within this class demonstrate varying degrees of potency against different monoamine transporters, which is crucial for their therapeutic efficacy .
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is expected to exhibit:
Key chemical properties include:
The primary applications of 7-methyl-7-(trifluoromethyl)-1,4-oxazepane include:
The systematic IUPAC name 7-methyl-7-(trifluoromethyl)-1,4-oxazepane (CAS: not assigned; PubChem CID: 138039599) defines the core structure: a saturated 1,4-oxazepane ring with geminal methyl and trifluoromethyl substituents at position 7 [1]. This gem-disubstitution creates a quaternary carbon center, imparting significant steric constraint. The molecular formula (C₇H₁₂F₃NO) and SMILES notation (CC1(CCNCCO1)C(F)(F)F) encode the connectivity, while the InChIKey (WUEVOBPRQVFUMN-UHFFFAOYSA-N) provides a unique structural fingerprint [1] [8].
Structurally, it belongs to the monocyclic 1,4-oxazepanes, distinct from benzoxazepines (e.g., 2-methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one [9]). The chair conformation is stabilized by anomeric effects from the endocyclic oxygen, while the -CF₃ group induces a gauche effect that biases ring puckering. This geometry enhances molecular recognition for biological targets. Key identifiers are summarized below:
Table 1: Structural Identifiers of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane
Property | Value |
---|---|
Molecular Formula | C₇H₁₂F₃NO |
SMILES | CC1(CCNCCO1)C(F)(F)F |
InChI | InChI=1S/C7H12F3NO/c1-7(8,9,10)2-3-11-4-5-12-6/h11H,2-6H2,1H3 |
InChIKey | WUEVOBPRQVFUMN-UHFFFAOYSA-N |
Predicted CCS (Ų) [M+H]+ | 125.5 |
The strategic incorporation of -CF₃ into azepanes originated from observations of its pharmacokinetic benefits, including enhanced lipophilicity (logP), metabolic stability, and blood-brain barrier penetration. Early 1,4-oxazepanes lacked the C7-trifluoromethyl motif, but patents like WO2012046882A1 demonstrated that C7-trifluoromethyl-1,4-oxazepanes act as monoamine reuptake inhibitors for anxiety and urinary incontinence [3]. This spurred efforts to optimize synthetic routes for quaternary trifluoromethylated derivatives.
Synthetic methodologies evolved through three key approaches:
Table 2: Evolution of Trifluoromethylated Oxazepane Therapeutics
Compound | Key Pharmacological Role | Patent/Reference |
---|---|---|
7-(Trifluoromethyl)-1,4-oxazepane | Monoamine reuptake inhibition | WO2012046882A1 [3] |
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane | Stereoelectronic probe for CNS targets | CA2813911A1 [5] |
N-substituted-1,4-oxazepane carboxamides | Antidepressant scaffolds | WO2011138293A1 [10] |
These innovations positioned 7-methyl-7-(trifluoromethyl)-1,4-oxazepane as a versatile intermediate for N-functionalized derivatives with improved receptor affinity.
The trifluoromethyl group exerts profound stereoelectronic effects on the oxazepane core. Its strong -I effect reduces electron density at C7, increasing the ring nitrogen’s basicity (pKa shift ~1–2 units) and altering conformational dynamics. Computational analyses reveal:
These effects enhance membrane permeability, as evidenced by predicted collision cross-section (CCS) values. For 7-methyl-7-(trifluoromethyl)-1,4-oxazepane, the [M+H]+ CCS is 125.5 Ų [1], lower than non-CF₃ analogs (e.g., 7-methyl-1,4-oxazepane CCS >130 Ų [4]), indicating superior passive diffusion.
Table 3: Stereoelectronic Parameters of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane
Property | Value | Biological Implication |
---|---|---|
C-F Bond Length | 1.33–1.35 Å | Enhanced dipole interactions |
Predicted LogP | 1.8–2.2* | Optimal blood-brain barrier crossing |
[M+H]+ CCS (Experimental) | 125.5 Ų | Efficient membrane permeation |
N-Basicity (ΔpKa) | +1.2 vs des-CF₃ analog | Improved salt formation & solubility |
Applications: The -CF₃ group’s electron-withdrawing nature and lipophilic π-face improve interactions with:
These properties validate its utility in CNS-active scaffolds where three-dimensionality and balanced hydrophobicity are critical.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1